molecular formula C9H15BrO4 B1619329 Malonic acid, bromoethyl-, diethyl ester CAS No. 29237-78-3

Malonic acid, bromoethyl-, diethyl ester

Cat. No.: B1619329
CAS No.: 29237-78-3
M. Wt: 267.12 g/mol
InChI Key: CNDSZGJUDZRYST-UHFFFAOYSA-N
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Description

Malonic acid, bromoethyl-, diethyl ester is an organic compound that belongs to the class of malonic esters. It is a derivative of malonic acid where the hydrogen atoms are replaced by bromoethyl and diethyl ester groups. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of malonic acid, bromoethyl-, diethyl ester typically involves the alkylation of diethyl malonate with bromoethane. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with bromoethane to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Malonic acid, bromoethyl-, diethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Nucleophiles: Various amines, thiols, and alcohols.

    Acids: Hydrochloric acid for hydrolysis reactions.

Major Products

    Substituted Malonic Esters: Formed through substitution reactions.

    Carboxylic Acids: Resulting from hydrolysis.

    Substituted Acetic Acids: Formed through decarboxylation.

Scientific Research Applications

Malonic acid, bromoethyl-, diethyl ester is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of malonic acid, bromoethyl-, diethyl ester involves the formation of enolate ions, which are highly reactive intermediates. These enolate ions can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the bromoethyl group enhances the reactivity of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malonic acid, bromoethyl-, diethyl ester is unique due to the presence of the bromoethyl group, which provides additional reactivity compared to other malonic esters. This makes it particularly useful in reactions requiring a good leaving group or in the synthesis of more complex molecules.

Properties

IUPAC Name

diethyl 2-bromo-2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDSZGJUDZRYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183491
Record name Malonic acid, bromoethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29237-78-3
Record name Malonic acid, bromoethyl-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029237783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonic acid, bromoethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 10 mL round-bottom flask, 1.88 g of diethyl ethylmalonate (10 mmol), 2.18 g of bromotrichloromethane (11 mmol), 79 mg of tetra-n-butylammonium fluoride trihydrate (0.25 mmol), and 69 mg of potassium carbonate (0.5 mmol) were stirred at 24° C. for 1 h. An exothermic reaction caused the temperature of the mixture to rise to 40° C. After filtration of the solids, the solution was found to contain 2.5 g (95% yield) of diethyl α-bromo-α-ethylmalonate.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
79 mg
Type
catalyst
Reaction Step One
Quantity
69 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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